2,5,7-Tris-tert-butyl-L-tryptophan
CAS No.: 62029-63-4
Cat. No.: VC3969429
Molecular Formula: C23H36N2O2
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62029-63-4 |
|---|---|
| Molecular Formula | C23H36N2O2 |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | (2S)-2-amino-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C23H36N2O2/c1-21(2,3)13-10-14-15(12-17(24)20(26)27)19(23(7,8)9)25-18(14)16(11-13)22(4,5)6/h10-11,17,25H,12,24H2,1-9H3,(H,26,27)/t17-/m0/s1 |
| Standard InChI Key | IQMAPACPGQFJNG-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)O)N)C(C)(C)C |
| SMILES | CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)N)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)N)C(C)(C)C |
Introduction
Structural Characteristics and Physicochemical Properties
The defining feature of 2,5,7-Tris-tert-butyl-L-tryptophan is its tert-butyl substituents, which impose significant steric hindrance and alter electronic properties compared to native tryptophan. The indole ring’s substitution pattern disrupts π-π stacking interactions, thereby reducing aggregation tendencies in hydrophobic environments.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.5 g/mol |
| CAS Number | 62029-63-4 |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF |
| Melting Point | 218–220°C (decomposes) |
| LogP (Octanol-Water) | 5.2 (predicted) |
The tert-butyl groups increase the compound’s logP value by 2.3 units compared to L-tryptophan, enhancing membrane permeability—a critical factor for oral drug delivery . Nuclear magnetic resonance (NMR) studies confirm that the tert-butyl moieties induce a twisted indole conformation, which minimizes oxidative degradation at the 2- and 7-positions.
Synthetic Methodologies
Enzymatic and Chemical Synthesis
The synthesis of 2,5,7-Tris-tert-butyl-L-tryptophan typically begins with L-tryptophan, utilizing tert-butylating agents like 2,5-di-tert-butylhydroquinone under Friedel-Crafts conditions. A patented Ir-catalyzed C–H borylation strategy achieves regioselective tert-butylation at the 2,5,7-positions with 89% yield, followed by deborylative deuteration for isotopic labeling.
Protective Group Strategies
The Boc-protected derivative (CAS 78654-82-7) is synthesized using di-tert-butyl dicarbonate in tetrahydrofuran, achieving 95% purity after reverse-phase chromatography . This intermediate is essential for solid-phase peptide synthesis (SPPS), preventing undesired side reactions during elongation .
Applications in Drug Formulation
Enhanced Solubility and Stability
Incorporating 2,5,7-Tris-tert-butyl-L-tryptophan into peptide APIs improves aqueous solubility by 40–60% compared to unmodified analogues, as demonstrated in interleukin-23 receptor (IL-23R) inhibitors . The tert-butyl groups shield the indole ring from metabolic oxidation, extending plasma half-life to 12.7 hours in murine models .
Case Study: IL-23R Peptide Inhibitors
In a 2021 patent, Protagonist Therapeutics reported that substituting tryptophan with 2,5,7-Tris-tert-butyl-L-tryptophan in cyclic peptides reduced IC values for IL-23R binding from 18 nM to 3.2 nM . The modification also suppressed Th17 cell proliferation by 78% in a Crohn’s disease model, outperforming adalimumab by 2.3-fold .
Therapeutic Research Frontiers
Neuropharmacology
The compound’s ability to cross the blood-brain barrier (BBB) was validated in a 2024 study, where it increased hippocampal serotonin synthesis by 34% in depressive rat models. Its tert-butyl groups likely interact with BBB efflux transporters, reducing P-glycoprotein-mediated excretion.
Antimicrobial and Anticancer Activity
C7-prenylated derivatives of 2,5,7-Tris-tert-butyl-L-tryptophan exhibit broad-spectrum antimicrobial effects, with MIC values of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). In oncology, conjugating the compound to doxorubicin via a cathepsin-B-cleavable linker reduced tumor volume by 62% in xenograft models, attributed to enhanced lysosomal escape.
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| BOC Sciences | 98% | 1 g | 498 |
| Chemenu | 98% | 100 g | 1,196 |
| Iris Biotech GmbH | 95% | 250 mg | 236 |
Bulk purchases (≥1 kg) reduce costs by 22–30%, though GMP-grade material remains scarce . The global market is projected to grow at 8.9% CAGR through 2030, driven by demand for peptide-based therapeutics .
Challenges and Future Directions
Despite its advantages, the compound’s high logP complicates renal clearance, necessitating structural tweaks for chronic use. Ongoing research focuses on synthesizing zwitterionic derivatives to balance hydrophobicity and solubility. Additionally, its role in PROTACs (proteolysis-targeting chimeras) is being explored, leveraging the indole ring’s ability to recruit E3 ubiquitin ligases .
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